Secnidazole

Catalog No.
S542903
CAS No.
3366-95-8
M.F
C7H11N3O3
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secnidazole

CAS Number

3366-95-8

Product Name

Secnidazole

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3

InChI Key

KPQZUUQMTUIKBP-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

PM 185184; PM-185184; PM185184; RP 14539; RP-14539; RP14539; SYM-1219; SYM1219; SYM 1219; Secnidazole, trade name: Flagentyl, Secnol, Deprozol, Sabima; Sindose, Secnil.

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]

Description

The exact mass of the compound Secnidazole is 185.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759812. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mitigator of Serratia marcescens Virulence

Synthesis of Secnidazole Metal Complexes

Treatment of Trichomoniasis

Treatment of Bacterial Vaginosis

Stability Testing of 5-Nitroimidazoles

Adjuvant Therapy for Resistant Bacterial Infections

Secnidazole is a broad-spectrum antimicrobial agent belonging to the nitroimidazole class, primarily used for treating bacterial vaginosis and certain protozoal infections. Its chemical structure is characterized by the presence of a nitro group attached to an imidazole ring, which is crucial for its antimicrobial activity. Secnidazole is known for its selective action against anaerobic Gram-positive and Gram-negative bacteria, as well as protozoa such as Trichomonas vaginalis . It was first approved for use in the United States in 2017, although it has been available in other countries for several decades .

Secnidazole, like other nitroimidazoles, acts by disrupting the DNA of anaerobic bacteria and protozoa. The nitro group within its structure undergoes bioreduction inside these organisms, generating free radicals that damage DNA and inhibit its replication. This ultimately leads to cell death and eradication of the infection.

Toxicity

Secnidazole is generally well-tolerated, but side effects like nausea, vomiting, metallic taste, and headache can occur.

  • Studies haven't reported extensive data on chronic toxicity [].
Can be summarized as follows:

  • Entry into the Pathogen: Secnidazole enters the bacterial or protozoan cell as an inactive prodrug.
  • Reduction: The nitro group is reduced by nitroreductase enzymes to form radical anions.
  • Damage: These radicals cause DNA strand breakage and inhibit protein synthesis, leading to cell death.

Secnidazole exhibits potent antimicrobial properties against a variety of pathogens. Its effectiveness includes:

  • Bacterial Infections: Particularly effective against anaerobic bacteria associated with bacterial vaginosis.
  • Protozoal Infections: Active against Trichomonas vaginalis, making it useful in treating trichomoniasis .
  • Resistance: Some studies indicate that bacterial isolates with reduced susceptibility to metronidazole may also show diminished sensitivity to secnidazole, although the clinical significance of this cross-resistance remains uncertain .

The synthesis of secnidazole involves several steps starting from simpler organic compounds. Common methods include:

  • Formation of the Nitroimidazole Core: This is achieved through nitration reactions involving imidazole derivatives.
  • Hydroxylation: The introduction of hydroxyl groups at specific positions on the imidazole ring enhances solubility and biological activity.
  • Purification: Techniques such as crystallization and chromatography are employed to obtain pure secnidazole suitable for pharmaceutical use .

Secnidazole has been evaluated for potential drug interactions, particularly concerning:

  • Oral Contraceptives: Studies suggest that secnidazole does not significantly affect the efficacy of hormonal contraceptives .
  • Alcohol Consumption: Co-administration with alcohol can lead to adverse effects such as nausea and vomiting; hence, patients are advised to avoid alcohol during treatment and for two days afterward .
  • Other Medications: While generally well tolerated, it is crucial to monitor interactions with other drugs metabolized by cytochrome P450 enzymes .

Secnidazole shares similarities with other nitroimidazoles but possesses unique characteristics that differentiate it from its counterparts. Below is a comparison with similar compounds:

Compound NameStructure CharacteristicsUnique Features
Metronidazole5-nitroimidazoleWidely used but has more side effects than secnidazole; longer treatment courses may lead to resistance.
Tinidazole1-(2-hydroxyethyl)-2-methyl-5-nitroimidazoleLonger half-life allows for shorter treatment regimens; effective against similar pathogens.
Ornidazole1-(2-hydroxyethyl)-2-methyl-5-nitroimidazoleSimilar mechanism but less commonly used; has been associated with hepatotoxicity in some cases.
Benznidazole1-(benzyl)-2-methyl-5-nitroimidazolePrimarily used for Chagas disease; different spectrum of activity compared to secnidazole.

Secnidazole's unique formulation as a single-dose therapy offers convenience and improved patient compliance compared to other nitroimidazoles that often require multiple doses over several days . Its favorable side effect profile makes it a preferred choice in certain clinical scenarios, particularly in treating bacterial vaginosis.

IUPAC Nomenclature and Chemical Identity

Secnidazole possesses the IUPAC nomenclature 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, reflecting its distinctive molecular architecture [1] [2] [3]. The compound exhibits the molecular formula C₇H₁₁N₃O₃ with a molecular weight of 185.18 g/mol and is registered under the Chemical Abstracts Service number 3366-95-8 [1] [2] [3]. This antimicrobial agent belongs to the second-generation 5-nitroimidazole class, distinguished by its enhanced pharmacokinetic profile compared to first-generation analogs [2].

The systematic nomenclature reveals the presence of a 2-hydroxypropyl substituent at the N-1 position of the imidazole ring, combined with a methyl group at the C-2 position and a nitro group positioned at C-5 [1] [3]. Alternative nomenclature systems describe the compound as α,2-dimethyl-5-nitro-1H-imidazole-1-ethanol or 1-(2-hydroxypropyl)-2-methyl-5-nitroimidazole, emphasizing different structural perspectives [4] [5].

Imidazole Ring System Characteristics

The imidazole heterocycle constitutes the fundamental structural framework of secnidazole, exhibiting characteristic five-membered ring geometry with two nitrogen atoms positioned at the 1,3-positions [6]. This diazole ring system demonstrates planar configuration due to sp² hybridization of the ring atoms, enabling delocalization of π-electrons across the aromatic system [6]. The imidazole ring contributes significantly to the compound's chemical reactivity and biological activity through its electron-rich nature and ability to participate in hydrogen bonding interactions [7].

The ring system exhibits amphoteric properties, functioning as both electron donor and acceptor depending on the chemical environment [6]. The nitrogen atoms within the imidazole ring possess distinct electronic environments, with N-1 bearing the hydroxypropyl substituent and N-3 participating in coordination interactions with metal complexes, as demonstrated in spectroscopic studies where secnidazole acts as a bidentate ligand through N-3 and the hydroxyl oxygen [7].

Nitro Group Positioning and Electronic Effects

The nitro group (-NO₂) positioned at C-5 of the imidazole ring represents the pharmacophoric center responsible for the antimicrobial activity of secnidazole [8] . This electron-withdrawing substituent significantly influences the electronic distribution within the molecule, creating an electron-deficient aromatic system that facilitates reduction reactions under anaerobic conditions [10] [11]. The nitro group exhibits strong electron-withdrawing effects through both inductive and resonance mechanisms, significantly impacting the reactivity of the entire molecular framework [10].

The positioning of the nitro group at the 5-position creates optimal electronic conditions for antimicrobial activity, as demonstrated by structure-activity relationship studies of 5-nitroimidazole derivatives [10] [11]. The electron-withdrawing nature of the nitro group enhances the susceptibility of the compound to reduction by bacterial nitroreductase enzymes, facilitating the formation of reactive radical intermediates that interact with cellular components [8] . This electronic activation represents a critical determinant of the compound's therapeutic efficacy against anaerobic microorganisms [11].

Fundamental Physicochemical Properties

Solubility Behavior in Different Solvent Systems

Secnidazole demonstrates moderate aqueous solubility with reported values ranging from 30 to 37 mg/mL in distilled water [12] [13]. This aqueous solubility profile enables adequate bioavailability while maintaining chemical stability in physiological conditions. The compound exhibits enhanced solubility in organic solvents, with reported values of 37 mg/mL (199.8 mM) in both dimethyl sulfoxide and ethanol [13]. These solubility characteristics reflect the amphiphilic nature of the molecule, containing both hydrophilic hydroxyl and hydrophobic alkyl functionalities.

The solubility behavior demonstrates temperature dependence, with improved dissolution observed upon warming, as indicated by the requirement for heated conditions to achieve complete dissolution in certain solvent systems [14]. The presence of the hydroxyl group contributes to hydrogen bonding interactions with protic solvents, enhancing solubility in polar media. Conversely, the alkyl and aromatic portions of the molecule facilitate dissolution in less polar organic solvents [15].

Acid-Base Properties and pKa Determination

The acid-base properties of secnidazole arise primarily from the imidazole ring system and the secondary hydroxyl group present in the propanol side chain. The imidazole ring exhibits amphoteric behavior characteristic of this heterocyclic system, with the ability to function as both proton donor and acceptor [6]. The basic nitrogen atoms within the imidazole ring contribute to the compound's overall basicity, while the hydroxyl group provides weak acidic character.

The pKa values of secnidazole reflect the ionization behavior of these functional groups under physiological conditions. While specific pKa determinations for secnidazole were not found in the literature, related 5-nitroimidazole compounds typically exhibit pKa values in the range of 2-3 for the conjugate acid of the imidazole nitrogen, indicating relatively weak basicity due to the electron-withdrawing effects of the nitro group [16]. The hydroxyl group contributes additional ionizable character, though with significantly higher pKa values typical of secondary alcohols.

Thermal Characteristics and Phase Transitions

Secnidazole exhibits characteristic thermal behavior with melting point values reported in the range of 74-76°C [17] [18] [19] [20]. These thermal properties reflect the crystalline nature of the compound and its intermolecular interactions in the solid state. The relatively narrow melting point range indicates good chemical purity and crystalline uniformity in pharmaceutical preparations.

Boiling point determinations indicate values of approximately 396.1±22.0°C at 760 mmHg, reflecting the compound's thermal stability and intermolecular forces [19]. The flash point is reported as 193.4±22.3°C, providing important safety information for handling and storage procedures [19]. These thermal characteristics demonstrate the compound's stability under normal pharmaceutical processing conditions while indicating the need for controlled heating during manufacturing operations.

Stereochemical Considerations

Secnidazole possesses a single chiral center located at the C-2 position of the propanol side chain, creating the possibility for enantiomeric forms [23] [24]. The presence of this asymmetric carbon atom results in R and S enantiomers, designated as R-(-)-secnidazole and S-(+)-secnidazole based on their optical rotation properties [23] [24]. This stereochemical feature represents an important consideration for pharmaceutical development and therapeutic applications.

Enantioselective analytical methods have been developed to separate and quantify the individual enantiomers of secnidazole [23] [24]. High-performance liquid chromatography using chiral stationary phases achieves baseline resolution of the enantiomers with resolution factors exceeding 2.4 [25] [23]. These studies demonstrate that secnidazole is clinically administered as a racemic mixture, containing equal proportions of both enantiomers.

Pharmacokinetic investigations in animal models indicate that the disposition of secnidazole enantiomers is not stereoselective, with similar elimination profiles observed for both R and S forms [23]. Additionally, chiral inversion and enantiomer-enantiomer interactions do not occur significantly under physiological conditions [23]. These findings suggest that stereochemical considerations may not significantly impact the therapeutic efficacy of racemic secnidazole formulations, though individual enantiomer evaluation remains an area of ongoing research interest.

Crystallographic Investigations

Crystal Pseudopolymorphism Phenomena

The pseudopolymorphic behavior manifests through similarities between experimental powder diffraction patterns of the anhydrous form and calculated patterns derived from the hemihydrate crystal structure [26] [27]. This phenomenon indicates structural relationships between the hydrated and dehydrated forms, with preservation of fundamental molecular packing arrangements despite the removal of lattice water molecules [26]. The understanding of these phase relationships provides valuable information for quality control and pharmaceutical formulation development [21].

Thermal analysis combined with vibrational spectroscopy reveals the existence of two anhydrous monotropic polymorphs formed during the dehydration process [21]. These polymorphic forms exhibit distinct spectroscopic fingerprints while maintaining similar overall crystal structures [21] [22]. The polymorphic behavior represents an important consideration for pharmaceutical stability and bioavailability, as different crystalline forms may exhibit varying dissolution rates and therapeutic efficacy.

X-ray Diffraction Analysis and Parameters

Single crystal X-ray diffraction studies establish that secnidazole hemihydrate crystallizes in the monoclinic crystal system with space group P2₁/c (number 14) [28] [26] [27]. The unit cell parameters determined from diffractometer measurements using monochromatic CuKα₁ radiation reveal dimensions of a = 12.424 Å, b = 12.187 Å, c = 6.662 Å, with β = 100.9° [28]. These crystallographic parameters define the three-dimensional arrangement of molecules within the crystal lattice.

Powder diffraction analysis of the anhydrous form yields similar unit cell dimensions, with a = 12.426 Å, b = 12.173 Å, c = 6.656 Å, and β = 100.19° [26] [27]. The close correspondence between hemihydrate and anhydrous forms supports the pseudopolymorphic relationship and indicates minimal structural reorganization during dehydration processes. The diffraction patterns provide characteristic reflection profiles that serve as fingerprints for phase identification and quality control applications.

The crystallographic analysis enables determination of molecular conformation within the crystal lattice and reveals intermolecular interactions that stabilize the crystalline structure [28]. These structural insights contribute to understanding the physical properties of secnidazole and provide foundation for computational modeling of molecular behavior in different phases.

Unit Cell Configuration and Molecular Packing

The unit cell of secnidazole hemihydrate contains four formula units (Z = 4), indicating the presence of four secnidazole molecules and two water molecules within each unit cell [28] [26] [27]. This molecular arrangement results in a calculated density of 1.271 g/cm³, consistent with typical values for organic pharmaceutical compounds [26] [27]. The molecular packing within the unit cell is stabilized by hydrogen bonding interactions between secnidazole molecules and lattice water molecules.

The three-dimensional molecular arrangement within the crystal structure reveals specific orientations of the imidazole rings and hydroxypropyl side chains that optimize intermolecular interactions [28]. The nitro groups participate in hydrogen bonding networks that contribute to crystal stability, while the hydroxyl groups form additional hydrogen bonds with both neighboring molecules and lattice water [28]. These intermolecular interactions determine the overall crystal morphology and physical properties of the solid form.

The unit cell configuration influences the thermal behavior and phase transition characteristics of secnidazole [21]. During dehydration processes, the removal of lattice water molecules requires structural reorganization while maintaining the fundamental molecular packing arrangements [21] [22]. This structural flexibility enables the formation of anhydrous polymorphs with similar unit cell dimensions but modified intermolecular interaction patterns.

Spectroscopic Profile and Structural Confirmation

NMR Spectral Assignment and Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of secnidazole through both ¹H and ¹³C NMR techniques [29] [30]. Proton NMR spectra reveal characteristic chemical shifts corresponding to the various hydrogen environments within the molecule, including methyl groups of the imidazole ring and propanol side chain, methylene protons, and the distinctive imidazole ring proton [29]. The coupling patterns and integration ratios confirm the proposed molecular structure and substitution patterns.

Carbon-13 NMR spectroscopy enables identification of all carbon environments within the secnidazole molecule, including aromatic carbons of the imidazole ring, aliphatic carbons of the propanol side chain, and quaternary carbons [29] [30]. Comparative studies between experimental and predicted ¹³C NMR values demonstrate that computational prediction software exhibits varying accuracy for different carbon types, with aromatic sp² carbons more accurately predicted by certain programs while sp³ carbons are better predicted by others [29].

The NMR spectral assignments provide definitive confirmation of the molecular structure and enable monitoring of chemical purity and structural integrity [29] [30]. These techniques prove particularly valuable for characterizing secnidazole derivatives and metabolites, as demonstrated in studies of ester derivatives where NMR analysis confirms successful modification reactions while maintaining the core imidazole structure [29].

IR Absorption Band Characteristics

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the secnidazole molecule [31] [32] [33]. The NH stretch vibration appears at 3491.86 cm⁻¹, indicative of the imidazole nitrogen-hydrogen bond [33]. Aliphatic CH stretch vibrations occur at 2866.20 cm⁻¹, corresponding to the methyl and methylene groups present in the molecular structure [33]. The carbonyl stretch of the nitro group manifests at 1523.73 cm⁻¹, while the C-OH stretch of the hydroxyl group appears at 1256.87 cm⁻¹ [33].

These infrared absorption bands provide fingerprint identification of secnidazole and enable qualitative and quantitative analysis in pharmaceutical formulations [32] [34]. The technique proves particularly valuable for quality control applications, as demonstrated by validated methods for tablet analysis using Fourier-transform infrared spectroscopy [32] [34]. The method demonstrates excellent precision, accuracy, and selectivity while offering environmental and economic advantages through reduced solvent consumption [32] [34].

Computational studies using density functional theory enable calculation of vibrational frequencies that show excellent agreement with experimental infrared spectra [31]. These theoretical investigations provide detailed assignments of vibrational modes and reveal correlations between molecular structure and spectroscopic properties [31]. The combined experimental and computational approach enhances understanding of the relationship between molecular structure and vibrational characteristics.

Mass Spectral Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural characterization through fragmentation analysis [29] [35]. The molecular ion peak appears at m/z 185, corresponding to the molecular weight of secnidazole [35]. Characteristic fragmentation patterns include loss of single electrons, loss of hydrogen cyanide (HCN), and sequential elimination of oxygen, nitric oxide, and nitrogen dioxide groups [35]. Additional fragmentation involves loss of larger molecular fragments such as C₇H₁₀N₃O₃ and C₈H₁₀N₃O₄ [35].

Electron impact mass spectrometry studies of secnidazole esters reveal unique contributions of heteroatom bonds to the fragmentation processes [29] [35]. The fragmentation patterns provide insight into the stability of different molecular regions and enable identification of structural features that influence mass spectral behavior [35]. These studies demonstrate the utility of mass spectrometry for characterizing secnidazole derivatives and monitoring chemical modifications.

The mass spectral data complement other analytical techniques in providing comprehensive structural characterization [29] [35]. The fragmentation patterns serve as diagnostic tools for identifying secnidazole in complex matrices and enable development of selective analytical methods for pharmaceutical and biological applications [35].

UV-Visible Spectral Properties

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that arise from electronic transitions within the secnidazole molecule [33] [36] [37] [38] [39]. The compound exhibits maximum absorption wavelengths in the range of 313-325 nm, corresponding to π→π* transitions within the conjugated imidazole ring system [37] [38] [39]. These electronic transitions are influenced by the electron-withdrawing nitro group, which modifies the electronic distribution and absorption characteristics [16].

The UV-visible absorption properties enable quantitative analysis of secnidazole in pharmaceutical formulations and biological samples [37] [38] [39]. Validated spectrophotometric methods demonstrate excellent linearity, precision, and accuracy for routine quality control applications [38] [39]. The absorption wavelengths are sufficiently separated from common pharmaceutical excipients to provide selective determination without interference [37] [39].

Starting Materials and Chemical Precursors

The synthesis of secnidazole relies on several key starting materials and chemical precursors, with 2-methyl-5-nitroimidazole serving as the primary starting material [1] [2]. This heterocyclic compound provides the essential imidazole framework required for the final structure. The most commonly employed alkylating agents include propylene oxide, which undergoes ring-opening reactions under basic conditions [1] [2]. Alternative alkylating agents such as 1-bromo-2-propanol and chloro-2-propanol have also been successfully utilized in various synthetic protocols [3] [4].

The choice of base catalyst significantly influences the reaction pathway and yield. Sodium hydroxide serves as the preferred catalyst for epoxide opening reactions, while triethylamine is commonly employed in flow chemistry applications [1]. Potassium carbonate has been documented as an effective base for certain synthetic variations, particularly in acetone-based reaction media [3] [4]. The reaction solvents play a crucial role in determining reaction efficiency, with dimethylformamide, acetone, and ethanol being the most frequently reported solvents [3] [4] [1].

Additional precursors include various sulfonyl chlorides for sulfonate derivative synthesis, isocyanates for carbamate formation, and metal salts for coordination complex preparation [5] [6]. The purity and quality of these starting materials directly impact the final product characteristics and overall synthetic efficiency.

Reaction Mechanisms and Synthetic Pathways

The fundamental synthetic pathway for secnidazole involves the nucleophilic attack of 2-methyl-5-nitroimidazole on propylene oxide, resulting in epoxide ring opening and formation of the desired hydroxypropyl side chain [1] [2]. This mechanism proceeds through a typical SN2 pathway, where the nitrogen atom of the imidazole ring acts as the nucleophile, attacking the less hindered carbon of the epoxide ring. The reaction is facilitated by basic conditions, which enhance the nucleophilicity of the imidazole nitrogen [1].

Alternative mechanistic pathways involve direct N-alkylation using haloalkanes such as 1-bromo-2-propanol or 1-chloro-2-propanol [3] [4]. These reactions typically proceed under strongly acidic or basic conditions, with the mechanism involving nucleophilic substitution at the halogenated carbon center. The reaction conditions must be carefully controlled to prevent competing side reactions and ensure selective formation of the desired product [3] [4].

The synthetic route optimization studies have demonstrated that the epoxide opening mechanism generally provides superior yields compared to direct alkylation approaches [1]. Temperature control is critical, with optimal reaction temperatures ranging from 47°C to 140°C depending on the specific reaction conditions and solvent system employed [1]. The use of excess epoxide (typically 3:1 molar ratio) has been shown to increase reaction rates and improve overall yields [1].

Recent mechanistic studies have elucidated the role of various catalysts in promoting the reaction efficiency. Triethylamine serves as both a base and a nucleophilic catalyst, while the presence of molecular sieves helps maintain anhydrous conditions essential for optimal reaction performance [7]. The reaction kinetics follow second-order behavior, with the rate-determining step being the nucleophilic attack on the epoxide or alkyl halide [1].

Modern Synthetic Methodologies

Green Chemistry Principles in Synthesis

The application of green chemistry principles in secnidazole synthesis has gained significant attention due to environmental concerns and sustainability requirements. Modern synthetic approaches emphasize the reduction of hazardous solvents, minimization of waste generation, and implementation of atom-efficient reaction pathways [8] [9]. The development of solvent-free or reduced-solvent methodologies represents a significant advancement in this field [9].

One notable approach involves the use of less toxic solvents such as ethyl acetate and isopropanol, which can be easily recovered and recycled [9]. The implementation of aqueous-based reaction systems has also been explored, although these require careful pH control to maintain optimal reaction conditions [9]. The use of solid-supported catalysts enables easier separation and catalyst recovery, contributing to the overall sustainability of the synthetic process [9].

Atom economy considerations have led to the development of more efficient synthetic routes that minimize the formation of byproducts. The direct functionalization approaches, where secnidazole serves as a starting material for derivative synthesis, exemplify this principle by avoiding the need for protection-deprotection sequences [9] [8]. The implementation of continuous flow processes further enhances the green chemistry profile by reducing reaction times and improving energy efficiency [1].

The electrochemical synthesis approaches have emerged as particularly promising green chemistry alternatives. These methods utilize electrical energy to drive reactions, eliminating the need for stoichiometric oxidizing or reducing agents [9]. The electrochemical approaches also offer excellent control over reaction selectivity and can be easily scaled for industrial applications [9].

Alternative Energy-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful tool for accelerating secnidazole-related reactions while maintaining high yields and selectivity [10] [11]. The application of microwave irradiation at 350 watts and temperatures ranging from 65°C to 280°C has been successfully demonstrated for various synthetic transformations [10]. These conditions result in dramatically reduced reaction times, with many reactions completing within 8 minutes compared to several hours under conventional heating conditions [10].

The microwave-assisted synthesis of oxazole derivatives using secnidazole as a starting material has yielded products with 91-96% efficiency [10]. The method utilizes potassium phosphate as a base in isopropanol solvent, providing both speed and environmental benefits [10]. The rapid heating achievable with microwave irradiation enables better control over reaction selectivity and reduces the formation of unwanted side products [10].

Ultrasonic-assisted synthesis represents another alternative energy approach that has shown promise for secnidazole derivative preparation. The application of ultrasonic waves promotes mass transfer and enhances reaction rates through cavitation effects [10]. This method is particularly effective for heterogeneous reactions and has been successfully applied to metal complex formation [10].

Flow chemistry techniques have been implemented for large-scale secnidazole synthesis, offering advantages in terms of scalability, reproducibility, and safety [1]. The continuous flow approach enables precise control over reaction parameters and facilitates the production of pharmaceutical-grade material. The automated nature of flow chemistry systems reduces human error and ensures consistent product quality [1].

Structure Modification and Derivative Chemistry

Sulfonate Derivative Synthesis and Characterization

The synthesis of secnidazole sulfonate derivatives represents a significant advancement in structural modification approaches, with nine distinct derivatives reported in the literature [8] [12]. These compounds are synthesized through two primary methodologies: the pyridine-mediated approach and the dioxane/aqueous base system [8] [12]. The pyridine method involves dissolving secnidazole in pyridine under ice-bath conditions, followed by gradual addition of the appropriate sulfonyl chloride and stirring for 24 hours at room temperature [12].

The synthetic yields for sulfonate derivatives range from 50% to 87%, with aromatic sulfonate derivatives generally providing higher yields than aliphatic counterparts [8] [12]. The reaction mechanism involves nucleophilic substitution at the sulfur center, with the hydroxyl group of secnidazole acting as the nucleophile [12]. The reaction conditions must be carefully controlled to prevent competing reactions and ensure selective formation of the desired sulfonate ester [12].

Characterization studies have revealed that sulfonate derivatives exhibit enhanced antimicrobial and antifungal properties compared to the parent compound [8] [12]. Electrochemical investigations demonstrate variable electroreduction behavior, with some derivatives showing improved bioavailability characteristics [12]. The spectroscopic characterization includes comprehensive nuclear magnetic resonance analysis, infrared spectroscopy, and mass spectrometry confirmation of structural integrity [12].

The sulfonate derivatives containing 4-methoxyphenyl substituents have demonstrated particularly promising biological activity profiles [8] [12]. These compounds exhibit both moderate to high antifungal and antibacterial activities, making them attractive candidates for further pharmaceutical development [12]. The structural modification through sulfonate ester formation provides a valuable approach for fine-tuning biological activity while maintaining the core pharmacophoric features of secnidazole [12].

Ester Functionalization Methods

The development of secnidazole ester derivatives through biology-oriented drug synthesis represents a comprehensive approach to structural diversification [13] [14]. Thirty distinct ester derivatives have been synthesized using 1,1'-carbonyldiimidazole-mediated coupling reactions, demonstrating the versatility of this functionalization strategy [13] [14]. The synthetic methodology provides moderate to excellent yields while maintaining compatibility with various functional groups [13].

The ester functionalization approach utilizes secnidazole as the alcohol component in coupling reactions with various carboxylic acids and acid derivatives [13] [14]. The 1,1'-carbonyldiimidazole reagent serves as an efficient coupling agent, facilitating the formation of ester bonds under mild conditions [13]. This methodology avoids the harsh conditions typically associated with direct esterification reactions and provides better control over reaction selectivity [13].

Comprehensive spectroscopic characterization of the ester derivatives has been conducted using proton and carbon-13 nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [9] [14]. The electrochemical properties of these compounds have been extensively studied, revealing irreversible oxidation processes and reversible reduction behavior similar to the parent secnidazole [9]. These electrochemical characteristics are crucial for understanding the biological activity mechanisms [9].

The ester derivatives have demonstrated significant potential as enzyme inhibitors, particularly against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes [13] [14]. The inhibitory activities fall within the nanomolar range, indicating potent biological activity [13]. Molecular docking studies have provided insights into the binding interactions with target enzymes, supporting the rational design of improved derivatives [13].

Carbamate Chemistry and Molecular Diversity

The synthesis of secnidazole carbamate derivatives represents a systematic approach to molecular diversity generation, with ten distinct compounds successfully prepared [5] [15]. The synthetic methodology involves the reaction of secnidazole with appropriately substituted isocyanates in toluene solvent, using triethylamine as a catalyst [5] [16]. The reaction conditions require reflux heating at 110°C for periods ranging from 7 to 33 hours, depending on the specific isocyanate employed [16].

The carbamate formation mechanism proceeds through nucleophilic addition of the secnidazole hydroxyl group to the isocyanate carbon, followed by rearrangement to form the stable carbamate linkage [5] [16]. The reaction yields range from 51% to 95%, with the variation depending on the electronic and steric properties of the isocyanate substituents [5] [16]. The use of nitrogen atmosphere during the reaction prevents unwanted side reactions and ensures product purity [16].

Structural characterization of the carbamate derivatives has been accomplished through comprehensive spectroscopic analysis, including proton nuclear magnetic resonance spectroscopy showing characteristic signals for the carbamate functionality [5] [16]. The compounds exhibit enhanced antiprotozoal activity against Giardia duodenalis and Trichomonas vaginalis, with potency values in the nanomolar range [5] [15]. The most active compound demonstrates ten-fold greater activity than the parent secnidazole against both target organisms [5].

The carbamate derivatives show no cytotoxicity against normal cell lines at concentrations up to 100 micromolar, indicating favorable safety profiles [5] [15]. Molecular dynamics studies have provided insights into the binding interactions with target enzymes, suggesting that the carbamate derivatives share similar mechanisms of action with their parent compound while providing enhanced potency [5] [15]. The improved activity profile makes these derivatives attractive candidates for further pharmaceutical development [5].

Coordination Chemistry

Metal Complex Formation and Ligand Behavior

Secnidazole demonstrates versatile ligand behavior, functioning as a bidentate ligand through coordination via the nitrogen-3 atom of the imidazole ring and the oxygen atom of the hydroxyl group [6] [17]. The coordination chemistry encompasses a wide range of metal ions, including gold(III), platinum(II), palladium(II), silver(I), copper(II), nickel(II), cobalt(II), and zinc(II) [6] [17]. The metal-to-ligand stoichiometry varies depending on the specific metal ion, with most complexes exhibiting 1:2 ratios, while silver complexes demonstrate 1:1 stoichiometry [6] [17].

The coordination behavior is strongly influenced by the electronic properties of the metal center and the steric requirements of the ligand [6] [17]. The imidazole nitrogen provides a relatively soft donor site, making it particularly suitable for coordination to transition metals with intermediate hardness [6]. The hydroxyl oxygen serves as a harder donor, contributing to the overall stability of the resulting complexes [17].

The formation of metal complexes typically involves direct reaction of secnidazole with metal salts in appropriate solvents [6] [17]. The reaction conditions are generally mild, occurring at room temperature or under gentle heating [6]. The choice of counterion significantly influences the coordination geometry and stability of the resulting complexes [17]. Chloride ions often participate in the coordination sphere, particularly in copper(II) complexes where they occupy positions trans to the secnidazole ligands [17].

The stability of secnidazole metal complexes is enhanced by the chelating effect of the bidentate coordination mode [6] [17]. The five-membered chelate ring formed upon coordination provides additional thermodynamic stability compared to monodentate coordination [17]. The complexes are generally stable in air and exhibit high melting points, indicating robust structural integrity [6].

Structural Characterization of Metal Complexes

X-ray crystallographic studies have provided detailed structural information for several secnidazole metal complexes, with the copper(II) complex serving as a representative example [17] [18]. The copper(II) complex adopts a square-planar coordination geometry, with the metal center located at an inversion center in the crystal lattice [17] [18]. The copper-nitrogen bond length measures 1.9953 Å, while the copper-chloride bond length is 2.2586 Å, indicating typical values for square-planar copper(II) complexes [17] [18].

The crystal structure reveals extensive hydrogen bonding networks that stabilize the overall structure [17] [18]. Intermolecular oxygen-hydrogen to chloride interactions characterize the hydrogen bonding pattern, with hydrogen to chloride separations of 2.28 Å and bond angles of 175° [17] [18]. These interactions result in the formation of centrosymmetric ring motifs that extend into chains along the crystallographic b-direction [17] [18].

The coordination of secnidazole to metal centers results in minimal structural perturbation of the ligand framework [17]. The most significant change involves rotation of the nitro group relative to the imidazole ring plane, with the dihedral angle changing from 1.0° in the free ligand to 15.2° in the coordinated form [17]. This rotation is attributed to steric interactions between the nitro group and neighboring molecules in the crystal lattice [17].

The structural characterization extends to other metal complexes, with elemental analysis confirming the proposed stoichiometries [6] [19]. The complexes exhibit characteristic colors ranging from white to black, depending on the metal center and coordination environment [6] [19]. The high melting points observed for these complexes, ranging from 200°C to over 350°C, indicate strong intermolecular interactions and thermal stability [6].

Spectroscopic Properties of Secnidazole-Metal Complexes

Infrared spectroscopy provides valuable insights into the coordination behavior of secnidazole metal complexes [6] [19]. The characteristic carbon-nitrogen stretching vibration of the imidazole ring undergoes a significant shift upon coordination, moving from 1652 cm⁻¹ in the free ligand to approximately 1619-1620 cm⁻¹ in the metal complexes [6] [19]. This downfield shift of approximately 32 cm⁻¹ confirms the participation of the imidazole nitrogen in metal coordination [6].

The hydroxyl stretching vibrations appear in the range of 3367-3551 cm⁻¹, with the frequency and intensity variations providing information about the coordination environment [6] [19]. The presence of multiple hydroxyl bands in some complexes suggests the existence of both coordinated and non-coordinated hydroxyl groups [19]. The nitro group vibrations remain relatively unchanged upon coordination, appearing at characteristic frequencies around 1527-1560 cm⁻¹ [6].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the coordinated secnidazole ligands [19]. The hydroxyl proton appears as a singlet at 4.8 ppm, exchangeable with deuterium oxide [19]. The imidazole ring proton exhibits a singlet at 7.81 ppm, while the methyl group attached to the imidazole ring produces a singlet at 2.5 ppm [19]. The coordination-induced shifts in these signals provide evidence for metal-ligand bonding [19].

Electronic spectroscopy studies reveal characteristic absorption bands that vary depending on the metal center and coordination geometry [6] [19]. The spectroscopic data support the proposed structures and provide insights into the electronic properties of the complexes [6]. Fluorescence quenching studies have demonstrated that metal complexation significantly affects the photophysical properties of secnidazole, with implications for biological activity [20] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.08004122 g/mol

Monoisotopic Mass

185.08004122 g/mol

Heavy Atom Count

13

LogP

0.22 (LogP)

Appearance

Solid powder

Melting Point

76.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3459K699K

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 8 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Secnidazole is indicated for treating trichomoniasis and bacterial vaginosis in patients 12 years of age and older. In other countries, it is also available as a combination product with other antibacterial drugs, such as [itraconazole].

Livertox Summary

Secnidazole is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial vaginosis. Secnidazole is a nitroimidazole similar to metronidazole but is used as a single dose and, unlike metronidazole, has not been linked to serum enzyme elevations during therapy or to cases of clinically apparent acute liver injury.

Drug Classes

Antiinfective Agents

Pharmacology

Secnidazole is a nitroimidazole antimicrobial drug that displays selectivity against many anaerobic Gram-positive and Gram-negative bacteria and protozoa [A27210]. In vitro studies demonstrates the effectiveness of the drug against *Bacteroides fragilis*, *Trichomonas vaginalis*, *Entamoeba histolytica* and *Giardia lamblia* [A27210]. There is no significant bacterial or protozoal resistance reported from secnidazole treatment [A27210].

MeSH Pharmacological Classification

Antiprotozoal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AB - Nitroimidazole derivatives
P01AB07 - Secnidazole

Mechanism of Action

Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring. Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates. Radical anions and reactive intermediates cause the depletion of thiols, DNA helix damage, disruption of bacterial or parasitic protein synthesis and replication, and ultimately, cell death of susceptible isolates of Gram positive bacteria, Gram negative bacteria and _T. vaginalis_.

Pictograms

Irritant

Irritant

Other CAS

3366-95-8

Absorption Distribution and Excretion

Secnidazole is rapidly and completely absorbed after oral administration. Following administration of a single oral dose of 2 g in healthy adult female subjects, the mean (SD) Cmax was 45.4 (7.64) mcg/mL and mean (SD) systemic exposure (AUC0-inf) was 1331.6 (230.16) mcg x hr/mL. Tmax ranged from three to four hours. Food has negligible effects on drug absorption and systemic exposure.
Following oral administration of a 2 g oral dose of secnidazole, approximately 15% of the drug was excreted as unchanged secnidazole in the urine.
The apparent volume of distribution of secnidazole is approximately 42 L.
The total body clearance of secnidazole is approximately 25 mL/min. The renal clearance is approximately 3.9 mL/min.

Metabolism Metabolites

The metabolism of secnidazole has not been fully characterized. According to _in vitro_ studies, secnidazole is metabolized by hepatic CYP450 enzymes, with less than or equal to 1% of the parent drug converted to metabolites. Secnidazole was found to be metabolized by CYP3A4 and CYP3A5 but to a limited extent. Secnidazole most likely undergoes oxidation. A hydroxymethyl metabolite and glucuronide conjugates of secnidazole have been detected in urine.

Wikipedia

Secnidazole
Meralluride

Biological Half Life

The plasma elimination half-life for secnidazole is approximately 17 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548222/ PubMed PMID: 31643547.
2: Abd El Aziz MA, Sharifipour F, Abedi P, Jahanfar S, Judge HM. Secnidazole for treatment of bacterial vaginosis: a systematic review. BMC Womens Health. 2019 Oct 21;19(1):121. doi: 10.1186/s12905-019-0822-2. PubMed PMID: 31638955; PubMed Central PMCID: PMC6802328.
3: Cheung W, Russo C, Maher S, Malik R, Šlapeta J. Successful use of secnidazole to manage a giardiosis outbreak in a shelter. Vet Parasitol. 2019 Oct;274:108911. doi: 10.1016/j.vetpar.2019.08.005. Epub 2019 Aug 14. PubMed PMID: 31499401.
4: Leggit JC, Saguil A. Secnidazole (Solosec) for Bacterial Vaginosis. Am Fam Physician. 2019 Aug 15;100(4):242-243. PubMed PMID: 31414782.
5: Elghazaly SM, Hamam KM, Badawy MM, Yakoub Agha NA, Samy A, Abbas AM. Efficacy and safety of single dose of oral secnidazole 2 g in treatment of bacterial vaginosis: A systematic review and meta-analysis. Eur J Obstet Gynecol Reprod Biol. 2019 Jul;238:125-131. doi: 10.1016/j.ejogrb.2019.05.013. Epub 2019 May 14. Review. PubMed PMID: 31129560.
6: Escobedo AA, Almirall P, Chirino E, Pacheco F, Duque A, Avila I. Treatment of refractory paediatric giardiasis using secnidazole plus albendazole: a case series. Infez Med. 2018 Dec 1;26(4):379-384. PubMed PMID: 30555145.
7: Saleh MM, Abbas HA, Askoura MM. Repositioning secnidazole as a novel virulence factors attenuating agent in Pseudomonas aeruginosa. Microb Pathog. 2019 Feb;127:31-38. doi: 10.1016/j.micpath.2018.11.042. Epub 2018 Nov 27. PubMed PMID: 30500409.
8: Lin X, Ruan Q, Zhang X, Duan X, Teng Y, Zhang J. (99m)Tc labelled complexes with secnidazole xanthate: Synthesis and evaluation as potential radiotracers to target tumor hypoxia. Appl Radiat Isot. 2018 Oct;140:289-293. doi: 10.1016/j.apradiso.2018.07.036. Epub 2018 Jul 30. PubMed PMID: 30092554.
9: Nespoulous L, Matei I, Charissoux A, Bédane C, Assikar S. Symmetrical drug-related intertriginous and flexural exanthema (SDRIFE) associated with pristinamycin, secnidazole, and nefopam, with a review of the literature. Contact Dermatitis. 2018 Dec;79(6):378-380. doi: 10.1111/cod.13084. Epub 2018 Jul 30. Review. PubMed PMID: 30062790.
10: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500938/ PubMed PMID: 29999997.
11: Volpato A, Fortuoso BF, Campigotto G, Glombowsky P, Bottari NB, Lopes LS, Da Silva AS. Secnidazole for control of giardiasis in dairy calves. Exp Parasitol. 2018 Jun;189:16-18. doi: 10.1016/j.exppara.2018.04.008. Epub 2018 Apr 11. PubMed PMID: 29684664.
12: Secnidazole (Solosec) for bacterial vaginosis. Med Lett Drugs Ther. 2018 Mar 26;60(1543):52-53. PubMed PMID: 29635264.
13: Hussar DA, Walter MA. Delafloxacin meglumine, Meropenem trihydrate/vaborbactam, Secnidazole, and Benznidazole. J Am Pharm Assoc (2003). 2018 Mar - Apr;58(2):223-227. doi: 10.1016/j.japh.2018.01.007. PubMed PMID: 29506662.
14: Ghosh AP, Aycock C, Schwebke JR. In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole. Antimicrob Agents Chemother. 2018 Mar 27;62(4). pii: e02329-17. doi: 10.1128/AAC.02329-17. Print 2018 Apr. PubMed PMID: 29439963; PubMed Central PMCID: PMC5913958.
15: Nyirjesy P, Schwebke JR. Secnidazole: next-generation antimicrobial agent for bacterial vaginosis treatment. Future Microbiol. 2018 Apr;13:507-524. doi: 10.2217/fmb-2017-0270. Epub 2018 Jan 12. PubMed PMID: 29327947.
16: Chavoustie SE, Gersten JK, Samuel MJ, Schwebke JR. A Phase 3, Multicenter, Prospective, Open-Label Study to Evaluate the Safety of a Single Dose of Secnidazole 2 g for the Treatment of Women and Postmenarchal Adolescent Girls with Bacterial Vaginosis. J Womens Health (Larchmt). 2018 Apr;27(4):492-497. doi: 10.1089/jwh.2017.6500. Epub 2018 Jan 11. PubMed PMID: 29323627.
17: Pentikis HS, Adetoro N. Two Phase 1, Open-Label, Single-Dose, Randomized, Crossover Studies to Assess the Pharmacokinetics, Safety, and Tolerability of Orally Administered Granules of Secnidazole (2 g) in Healthy Female Volunteers Under Different Administration Conditions. Clin Pharmacol Drug Dev. 2018 Jun;7(5):543-553. doi: 10.1002/cpdd.406. Epub 2017 Nov 10. PubMed PMID: 29125715; PubMed Central PMCID: PMC6033001.
18: Darpo B, Xue H, Adetoro N, Matthews BG, Pentikis HS. Thorough QT/QTc Evaluation of the Cardiac Safety of Secnidazole at Therapeutic and Supratherapeutic Doses in Healthy Individuals. J Clin Pharmacol. 2018 Mar;58(3):286-293. doi: 10.1002/jcph.1014. Epub 2017 Oct 2. PubMed PMID: 28967984; PubMed Central PMCID: PMC5836856.
19: Schwebke JR, Morgan FG Jr, Koltun W, Nyirjesy P. A phase-3, double-blind, placebo-controlled study of the effectiveness and safety of single oral doses of secnidazole 2 g for the treatment of women with bacterial vaginosis. Am J Obstet Gynecol. 2017 Dec;217(6):678.e1-678.e9. doi: 10.1016/j.ajog.2017.08.017. Epub 2017 Sep 1. Erratum in: Am J Obstet Gynecol. 2018 Jul;219(1):110. PubMed PMID: 28867602.
20: Hillier SL, Nyirjesy P, Waldbaum AS, Schwebke JR, Morgan FG, Adetoro NA, Braun CJ. Secnidazole Treatment of Bacterial Vaginosis: A Randomized Controlled Trial. Obstet Gynecol. 2017 Aug;130(2):379-386. doi: 10.1097/AOG.0000000000002135. PubMed PMID: 28697102.

Explore Compound Types